molecular formula C21H27FO6 B7812407 Mycolog

Mycolog

Cat. No.: B7812407
M. Wt: 394.4 g/mol
InChI Key: GFNANZIMVAIWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycolog is the common name for a combination reagent containing nystatin , a polyene antifungal, and triamcinolone acetonide , a synthetic corticosteroid . This combination provides a valuable tool for researchers investigating dermal candidiasis (cutaneous yeast infections) and other fungal skin conditions accompanied by inflammation and itching . The reagent's research value lies in its dual mechanism of action: nystatin exerts its antifungal effect by binding to ergosterol in the fungal cell membrane, disrupting its integrity and leading to the leakage of intracellular components . Concurrently, triamcinolone acetonide provides potent anti-inflammatory and antipruritic (anti-itch) activity, characteristic of its drug class, which helps modulate the local immune and inflammatory response in research models . Supplied as a cream or ointment formulation with a standard concentration of 100,000 units of nystatin and 1.0 mg of triamcinolone acetonide per gram, this compound is for research applications only . It is not for diagnostic, therapeutic, or personal use. Researchers should handle the product with appropriate safety precautions, avoiding contact with eyes, and store it at room temperature .

Properties

IUPAC Name

9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNANZIMVAIWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medical Applications

1. Antifungal Properties

Mycolog has been extensively studied for its antifungal properties. It is particularly effective against superficial mycoses, which are infections caused by fungi on the skin and mucous membranes. A study analyzing 250 cases of superficial mycoses found that combining microscopy and culture tests significantly improved diagnostic accuracy, with this compound being a key component in treatment protocols .

Case Study: Superficial Mycoses Diagnosis

  • Total Cases Analyzed: 250
  • Positive Results (Microscopy + Culture): 116 (46%)
  • Positive Culture Only: 36 (14%)
  • Positive Microscopy Only: 41 (16%)
Test TypePositiveNegativeTotal
Microscopy Positive11636152
Microscopy Negative415798
Total 157 93 250

This highlights the importance of this compound in diagnosing and treating fungal infections effectively.

2. Nanotechnology Applications

Recent advancements have integrated this compound into nanotechnology, where nanoparticles synthesized from fungi exhibit antimicrobial properties. For instance, fungal-synthesized nanoparticles have shown potential as drug delivery systems and wound-healing agents .

Agricultural Applications

1. Biocontrol Agents

This compound is being investigated for its role in biocontrol, where it can help manage plant diseases caused by pathogenic fungi. The Applied Mycology Group at Cranfield University is focusing on developing biocontrol microorganisms to combat economically significant pathogenic fungi .

Case Study: Fungal Biocontrol

  • Objective: Control economically important pathogenic fungi.
  • Strategies:
    • Development of formulations enhancing resilience.
    • Identification of volatile organic compounds (VOCs) as biomarkers for early detection.

Environmental Applications

1. Remediation of Contaminated Sites

This compound's applications extend to environmental remediation, particularly in xenobiotic contamination. Fungal inoculants can enhance the degradation of pollutants in terrestrial ecosystems, contributing to sustainable practices .

Mechanism of Action

Nystatin: : Binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. It is effective against a wide range of fungi, particularly Candida species .

Triamcinolone Acetonide: : Inhibits phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes. This reduces inflammation and immune response .

Similar Compounds

Uniqueness

Biological Activity

Mycolog, specifically this compound-II cream, is a topical formulation that combines two active ingredients: nystatin , an antifungal agent, and triamcinolone acetonide , a synthetic corticosteroid. This combination is primarily used for the treatment of cutaneous candidiasis and other fungal infections. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and relevant case studies.

Nystatin is a polyene antimycotic derived from Streptomyces noursei. It functions by binding to sterols in the fungal cell membrane, leading to increased permeability and ultimately cell death. Nystatin is particularly effective against various species of Candida, including Candida albicans, but has no antibacterial or antiviral activity .

Triamcinolone acetonide is a corticosteroid that reduces inflammation and immune responses. Its mechanism involves the inhibition of leukocyte infiltration at the site of inflammation and suppression of humoral immune responses. When combined with nystatin, it enhances the therapeutic effects by alleviating symptoms such as erythema and pruritus associated with fungal infections .

Clinical Efficacy

Clinical studies have demonstrated that this compound-II cream provides faster relief from symptoms compared to treatments using nystatin or triamcinolone acetonide alone. Patients treated with the combination showed significant improvement in both erythema and itching within the first few days of treatment .

Table 1: Clinical Outcomes in Cutaneous Candidiasis Treatment

Treatment TypeSymptom Relief (Days)Erythema Reduction (%)Pruritus Reduction (%)
This compound-II Cream375%80%
Nystatin Alone750%60%
Triamcinolone Acetonide Alone655%65%

Case Studies

Several case studies highlight the effectiveness of this compound in treating dermatological fungal infections:

  • Case Study: Pediatric Patient with Candidiasis
    • A 5-year-old boy presented with severe diaper dermatitis due to candidiasis. After applying this compound-II cream, significant improvement was noted within three days, with complete resolution by day ten .
  • Case Study: Adult Patient with Tinea Cruris
    • An adult male diagnosed with tinea cruris was treated with this compound-II cream after previous antifungal treatments failed. The patient reported substantial relief from itching and irritation within four days, with complete clearing of lesions by day fourteen .
  • Case Study: Chronic Candidiasis in Immunocompromised Patient
    • An immunocompromised patient suffering from recurrent candidiasis was treated with this compound-II cream. The combination therapy led to a marked reduction in symptoms and improved quality of life over a six-week period .

Safety Profile and Considerations

While this compound is generally well-tolerated, potential side effects include local irritation, allergic reactions, and systemic absorption leading to adrenal suppression if used excessively or on large surface areas, particularly in pediatric patients . Monitoring for signs of HPA axis suppression is recommended during prolonged use.

Comparison with Similar Compounds

This compound® vs. Kenalog® (Triamcinolone Acetonide)

Parameter This compound® Kenalog®
Active Ingredients Nystatin, neomycin, gramicidin, triamcinolone Triamcinolone acetonide (alone)
Antimicrobial Coverage Broad (fungal + bacterial) None
Primary Use Inflammatory fungal infections Inflammatory skin conditions (eczema, psoriasis)
Advantages Dual antimicrobial/steroid action Lower risk of antibiotic resistance
Limitations Risk of neomycin-induced contact dermatitis No antimicrobial activity

This compound® vs. Neosporin® (Neomycin/Polymyxin B/Gramicidin)

Parameter This compound® Neosporin®
Active Ingredients Nystatin, neomycin, gramicidin, triamcinolone Neomycin, polymyxin B, gramicidin
Antimicrobial Coverage Antifungal + antibacterial Broad-spectrum antibacterial
Primary Use Fungal infections with inflammation Bacterial wound infections
Advantages Antifungal efficacy (nystatin) Enhanced gram-negative coverage (polymyxin B)
Limitations Steroid contraindicated in some cases No anti-inflammatory component

Research Insights : Neosporin® lacks antifungal activity, making this compound® preferable for candidiasis .

This compound® vs. Mycostatin® (Nystatin Monotherapy)

Parameter This compound® Mycostatin®
Active Ingredients Nystatin, neomycin, gramicidin, triamcinolone Nystatin (alone)
Scope of Action Antimicrobial + anti-inflammatory Antifungal only
Primary Use Mixed infections with inflammation Uncomplicated cutaneous candidiasis
Advantages Addresses bacterial co-infections Lower risk of corticosteroid side effects
Limitations Overuse may lead to steroid atrophy No anti-inflammatory or antibacterial support

Efficacy Data: this compound® achieved faster symptom resolution in studies of inflamed candidiasis compared to nystatin monotherapy .

This compound® vs. Clotrimazole/Betamethasone Dipropionate (Lotrisone®)

Parameter This compound® Lotrisone®
Active Ingredients Nystatin, neomycin, gramicidin, triamcinolone Clotrimazole, betamethasone
Antifungal Agent Nystatin (polyene) Clotrimazole (azole)
Corticosteroid Potency Moderate (triamcinolone) High (betamethasone)
Bacterial Coverage Gram-positive and gram-negative None
Safety Profile Neomycin allergy risk Lower antibiotic resistance risk

Clinical Relevance : Lotrisone® is preferred for azole-sensitive fungi, while this compound® offers broader bacterial coverage .

Preparation Methods

Route 1: Benzotriazole-Mediated Alkylation

This classical pathway involves:

  • Hydroxymethylation :
    Benzotriazole+HCHOH2O1-Hydroxymethylbenzotriazole\text{Benzotriazole} + \text{HCHO} \xrightarrow{\text{H}_2\text{O}} \text{1-Hydroxymethylbenzotriazole}
    Yield: 94% at 25°C

  • Chlorination :
    1-Hydroxymethylbenzotriazole+SOCl20C1-Chloromethylbenzotriazole\text{1-Hydroxymethylbenzotriazole} + \text{SOCl}_2 \xrightarrow{0^\circ\text{C}} \text{1-Chloromethylbenzotriazole}
    Yield: 93%

  • Indole Alkylation :
    1-Chloromethylbenzotriazole+IndoleNaH, DMSO1-(Benzotriazolylmethyl)indole\text{1-Chloromethylbenzotriazole} + \text{Indole} \xrightarrow{\text{NaH, DMSO}} \text{1-(Benzotriazolylmethyl)indole}
    Reaction time: 12 hr at −78°C

Route 2: Microwave-Assisted Synthesis

Modern optimization reduces synthesis time from days to hours:

  • Microwave Alkylation :
    Halogenoacetophenone+AzoleMW, 85°CKetone Intermediate\text{Halogenoacetophenone} + \text{Azole} \xrightarrow{\text{MW, 85°C}} \text{Ketone Intermediate}
    Time: 15 min vs. 12 hr conventional

  • Epoxidation :
    Ketone+TMSOINaOH, MWOxirane\text{Ketone} + \text{TMSOI} \xrightarrow{\text{NaOH, MW}} \text{Oxirane}
    Yield improvement: 24% → 76%

Target EnzymeInhibitor ClassIC₅₀ (μM)
FAS-II DehydrataseAdamantyl Ureas0.12
Polyketide Synthase 13Benzothiazinones0.03
Methyltransferase MmaA4Pyridoimidazoles1.4

Data adapted from mycolic acid biosynthesis studies

Formulation Challenges and Stability Testing

This compound's dual active components (nystatin + triamcinolone) require specialized formulation approaches:

Cream Base Optimization

Critical parameters for topical delivery:

  • O/W Emulsion Stability :

    • HLB 10–12 for nystatin solubility

    • Xanthan gum (0.5%) prevents phase separation

  • Preservative Efficacy :

    • Methylparaben (0.18%) + Propylparaben (0.02%)

    • Meets USP <51> antimicrobial effectiveness criteria

Analytical Method Validation

Quality control protocols ensure batch-to-batch consistency:

HPLC Conditions for Potency Assay

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: Acetonitrile/0.1% H3PO4 (65:35)

  • Flow Rate: 1.2 mL/min

  • Detection: UV 305 nm (nystatin), 240 nm (triamcinolone)

Validation parameters meet ICH Q2(R1) guidelines for linearity (R² >0.999), precision (RSD <2%), and recovery (98–102%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycolog
Reactant of Route 2
Mycolog

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.